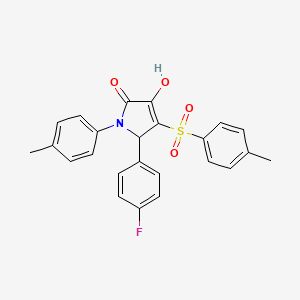

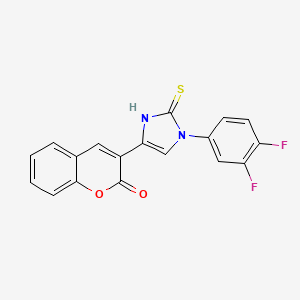

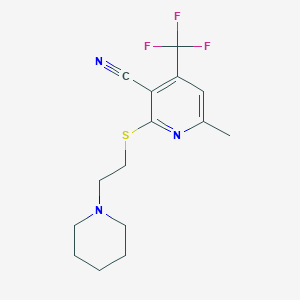

(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide sulfate is a useful research compound. Its molecular formula is C13H16F2N4O5S2 and its molecular weight is 410.41. The purity is usually 95%.

BenchChem offers high-quality (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

Synthesis and Antifungal Activity : A study detailed the synthesis and evaluation of optically active antifungal azoles, including compounds structurally similar to the queried chemical. These compounds showed potent antifungal activities both in vitro and in vivo against various fungal strains. The synthesis process involved a ring-opening reaction of optically active oxiranes, highlighting the importance of stereochemistry in the biological activity of these compounds (Tasaka et al., 1993).

Design and Biological Activity : Another research focused on the synthesis of 1,2,4-triazoles with a difluoro(substituted sulfonyl)methyl moiety, demonstrating potent antifungal activities against Candida and Aspergillus species. These compounds, including enantiomerically pure versions, were evaluated for their antifungal efficacy, showcasing the critical role of molecular design in enhancing antifungal potency (Eto et al., 2001).

Pharmacological Development

Solubility and Pharmacokinetics : Research into the physicochemical properties of a novel antifungal compound from the 1,2,4-triazole class, which shares a functional group similarity with the queried compound, revealed insights into its solubility in various solvents and biological media. These studies are crucial for understanding the pharmacokinetics and optimizing the delivery of such antifungal agents (Volkova et al., 2020).

Chemical Synthesis and Evaluation : A comprehensive synthesis approach was described for a potent PPARpan agonist, emphasizing the importance of regioselective carbon-sulfur bond formation and the application of these methodologies in creating biologically active compounds. This work illustrates the intricate chemical strategies that can be applied to develop compounds with significant therapeutic potential (Guo et al., 2006).

properties

IUPAC Name |

(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N4OS.H2O4S/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15;1-5(2,3)4/h2-4,6-8,20H,5H2,1H3,(H2,16,21);(H2,1,2,3,4)/t8-,13+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRIDCNJIYGKHE-CPBFHQHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2964498.png)

![5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2964504.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2964506.png)

![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2964515.png)

![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2964516.png)